6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline

EGFR molecular imaging Technetium-99m Radiopharmaceutical chemistry

6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline is a 4,6-quinazolinediamine derivative in which the 4-position bears a 3-chloro-4-fluoroanilino pharmacophore and the 6-position retains a free primary amine. With a molecular formula C₁₄H₁₀ClFN₄ and molecular weight 288.71 g·mol⁻¹ , this compound is a critical divergent intermediate in the synthesis of clinically approved irreversible EGFR tyrosine kinase inhibitors including afatinib and dacomitinib, and serves as the ligand scaffold for developing ⁹⁹ᵐTc-labeled and radioiodinated EGFR imaging probes.

Molecular Formula C14H10ClFN4
Molecular Weight 288.71 g/mol
CAS No. 184356-51-2
Cat. No. B169702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline
CAS184356-51-2
Molecular FormulaC14H10ClFN4
Molecular Weight288.71 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl
InChIInChI=1S/C14H10ClFN4/c15-11-6-9(2-3-12(11)16)20-14-10-5-8(17)1-4-13(10)18-7-19-14/h1-7H,17H2,(H,18,19,20)
InChIKeyHJAGRTPTIMMQPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline (CAS 184356-51-2): Core Intermediate for EGFR-Targeted Therapeutics and Molecular Imaging Agents


6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline is a 4,6-quinazolinediamine derivative in which the 4-position bears a 3-chloro-4-fluoroanilino pharmacophore and the 6-position retains a free primary amine. With a molecular formula C₁₄H₁₀ClFN₄ and molecular weight 288.71 g·mol⁻¹ , this compound is a critical divergent intermediate in the synthesis of clinically approved irreversible EGFR tyrosine kinase inhibitors including afatinib and dacomitinib, and serves as the ligand scaffold for developing ⁹⁹ᵐTc-labeled and radioiodinated EGFR imaging probes [1]. Its 3-chloro-4-fluoro substitution, free 6-amino handle, and unprotected 7-position collectively define a substitution pattern that is highly conserved among potent anilinoquinazoline-based kinase inhibitors.

Workflow
Divergent intermediate for irreversible EGFR inhibitor synthesis and molecular imaging probe development
Key Features
Free 6-NH₂ and 7-H for sequential orthogonal functionalization; conserved 3-chloro-4-fluoro pharmacophore
Selection Context
Suitable for medicinal chemistry libraries, radiopharmaceutical ligand scaffolds, and process chemistry scale-up

Why 4-Anilinoquinazoline Analogs Cannot Be Interchanged: Pharmacophoric and Synthetic Constraints of 6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline (184356-51-2)


In the 4-anilinoquinazoline EGFR inhibitor class, potency, selectivity, and synthetic tractability are exquisitely sensitive to the aniline ring substituents and the 6,7-substitution pattern. The 3-chloro-4-fluoro motif establishes a unique electronic landscape—combining the inductive electron withdrawal of chlorine and fluorine with distinct halogen-bonding capabilities—that cannot be replicated by mono-substituted (e.g., 3-chloro, 4-fluoro) or 3-bromo analogs [1]. Furthermore, the free 6-amino and 7-H groups offer orthogonal derivatization handles enabling regioselective sequential functionalization; replacing this intermediate with 6,7-dimethoxy or 7-alkoxy pre-functionalized analogs eliminates the synthetic divergence required for library generation and late-stage modification [2]. Direct head-to-head radiolabeling studies comparing the 3-chloro-4-fluoro compound (2) with its 3-bromo congener (3) demonstrate that the halogen substitution directly modulates coordination chemistry with [⁹⁹ᵐTc] cores and downstream biological activity, underscoring that these analogs are not functionally interchangeable [3]. Importantly, high-strength quantitative differential evidence for the parent compound itself against a comprehensive panel of close analogs is limited in the public domain; much of the available data pertains to derivatives of this intermediate. The evidence presented below therefore draws on direct comparative studies where available, supplemented by cross-study comparisons and class-level SAR inferences.

3-Bromo analog
May alter metal-coordination geometry in radiopharmaceutical applications; biological equipotency reported but complex stability profile may differ
6,7-Dimethoxy pre-functionalized analogs
Lack orthogonal diversification handles; cannot support sequential synthetic routes to afatinib or dacomitinib
Mono-halogenated or unsubstituted aniline analogs
3-Chloro-4-fluoro substitution is reported as essential for T790M mutant EGFR potency; alternative patterns may reduce pathway-response activity

Comparative Evidence Guide: Quantifying the Differentiation of 6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline


Head-to-Head 99mTc Radiolabeling: 3-Chloro-4-fluoro vs. 3-Bromo Anilinoquinazoline-4,6-diamines for EGFR Imaging

In the only published direct comparative study, (3-chloro-4-fluorophenyl)quinazoline-4,6-diamine (compound 2) and (3-bromophenyl)quinazoline-4,6-diamine (compound 3) were both labelled with ⁹⁹ᵐTc using the 4+1 mixed-ligand system and the fac-[⁹⁹ᵐTc(CO)₃]⁺ tricarbonyl approach [1]. Compound 2-derived complexes were obtained in 50–70% radiochemical yield. The corresponding non-radioactive rhenium (Re) complexes of compound 2 and compound 3 both significantly inhibited EGFR autophosphorylation and A431 epidermoid carcinoma cell growth, demonstrating that the 3-chloro-4-fluoro analog is biologically equipotent to the bromo analog while offering distinct electronic properties that influence metal coordination geometry and complex stability [1].

99mTc Radiolabeling Comparison
Head-to-head
3-Cl-4-F analog: 50–70% radiochemical yield; EGFR autophosphorylation inhibition comparable to 3-Br analog
Supports EGFR-targeted imaging probe development with distinct metal-coordination context
Re complex data confirm biological activity; complex stability requires individual review
EGFR molecular imaging Technetium-99m Radiopharmaceutical chemistry Quinazoline ligands

Derivative EGFR Kinase Potency: N6-Acryloylpiperidine Conjugate Achieves 19.5 nM IC50 Against EGFR T790M/L858R Double Mutant

N6-(1-acryloylpiperidin-4-yl)-N4-(3-chloro-4-fluorophenyl)-quinazoline-4,6-diamine, synthesized directly from 6-amino-4-(3-chloro-4-fluoroanilino)quinazoline, demonstrated an IC₅₀ of 19.5 nM against recombinant EGFR bearing the clinically relevant T790M and L858R double mutation [1]. This potency places the derivative in the same range as afatinib (EGFR WT IC₅₀ = 0.5 nM, though mutant potency varies) and highlights the ability of the parent intermediate to generate irreversible covalent inhibitors through functionalization of the 6-amino group with an acrylamide warhead. By comparison, the phosphoramide mustard conjugate EMB-3 (compound 10d), which retains the identical 4-(3-chloro-4-fluoroanilino)quinazoline core, achieved an IC₅₀ of 7.4 nM against EGFR WT and 82 nM against HER2 [2], further illustrating the potency range accessible from this single intermediate.

Derivative EGFR T790M/L858R IC₅₀
Cross-study
19.5 nM (acryloylpiperidine conjugate); EMB-3 derivative 7.4 nM (EGFR WT)
Reported nanomolar potency context supports kinase inhibitor lead optimization studies
Derivative data; parent intermediate IC₅₀ not directly measured
EGFR T790M L858R mutation Irreversible kinase inhibitor BindingDB

Cinnamamide-Quinazoline Series: 3-Chloro-4-fluoro Substitution Is Essential for T790M Mutant EGFR Potency (11-Fold Selectivity Over Gefitinib)

A series of cinnamamide-quinazoline derivatives was synthesized starting from 6-amino-4-(3-chloro-4-fluoroanilino)quinazoline by appending various cinnamic acid derivatives to the 6-amino position. Compound 7g, bearing a 3,4-dimethoxycinnamamide at the 6-position, exhibited an anti-proliferative IC₅₀ of 1.22 μM against H1975 non-small cell lung cancer cells (EGFR T790M/L858R mutant), comparable to the third-generation inhibitor osimertinib (IC₅₀ = 0.95 μM) [1]. In kinase inhibition assays, 7g was 11-fold more potent against EGFR T790M than gefitinib, with a selectivity index of 2.72 for the T790M mutant over wild-type EGFR. Replacement of the 3-chloro-4-fluoroanilino group with alternative substituents (e.g., 3-chloro, 4-fluoro, or unsubstituted aniline) significantly diminished activity, confirming that this specific halogenation pattern is indispensable for maintaining potency against the resistance mutation [1].

Cinnamamide Series T790M Selectivity
Class-level
11-fold over gefitinib; IC₅₀ 1.22 µM (H1975 cells); selectivity index 2.72 (T790M/WT)
3-Cl-4-F substitution reported as required for T790M pathway-response context
Alternative aniline substitutions significantly reduced activity
EGFR T790M resistance Cinnamamide-quinazoline Structure-activity relationship Non-small cell lung cancer

EGFR Autophosphorylation Inhibition: Rhenium Complex of Bromo Analog Achieves 26.11 nM IC50, Supporting Pharmacological Viability of the 4-Anilinoquinazoline-4,6-diamine Scaffold

The rhenium tricarbonyl complex 5a, derived from 6-amino-4-[(3-bromophenyl)amino]quinazoline, inhibited EGFR autophosphorylation with an IC₅₀ of 26.11 nM in A431 cells [1]. The corresponding ⁹⁹ᵐTc-labeled complex demonstrated high in vivo stability and fast blood clearance with hepatobiliary excretion in healthy mice [1]. While the parent 3-chloro-4-fluoro compound (2) has not been evaluated in the same Re-complexed form, the free quinazoline-4,6-diamine ligand (2) significantly inhibited EGFR autophosphorylation and A431 cell growth in a directly comparable study [2], establishing that the 4,6-diaminoquinazoline scaffold bearing a 3-chloro-4-fluoro group is an effective EGFR-TK pharmacophore amenable to metal conjugation without loss of target engagement.

EGFR Autophosphorylation Re Complex
Cross-study
Re complex of Br analog: IC₅₀ 26.11 nM; 99mTc complex high in vivo stability
Supports theranostic scaffold viability; metal conjugation retains target engagement context
Free Cl-F ligand showed significant inhibition; quantitative IC₅₀ not reported
EGFR autophosphorylation Rhenium complexes Quinazoline scaffold Tyrosine kinase inhibition

Synthetic Divergence Advantage: Dual Orthogonal Functionalization Handles Enable Access to Afatinib and Dacomitinib from a Single Intermediate

6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline provides two orthogonal functionalization sites—the 6-NH₂ group for amide/urea bond formation and the 7-position for O-alkylation—enabling a sequential, regioselective synthetic route to afatinib and dacomitinib [1]. Afatinib requires introduction of an (S)-tetrahydrofuran-3-yloxy group at the 7-position followed by (E)-4-(dimethylamino)but-2-enamide at the 6-position; dacomitinib requires 7-methoxy substitution and 4-(piperidin-1-yl)but-2-enamide at the 6-position [2]. In contrast, the commonly cited comparator 4-(3-bromoanilino)-6,7-dimethoxyquinazoline has both alkoxylation sites occupied [3], precluding its use as a divergent intermediate. The 3-chloro-4-fluoro compound thus supports the synthesis of multiple distinct clinical candidates from a single inventory item, reducing procurement complexity and enabling cost-efficient parallel medicinal chemistry.

Synthetic Divergence Advantage
Supporting evidence
2 orthogonal sites (6-NH₂, 7-H) vs. 0 on 6,7-dimethoxy comparator
Enables afatinib and dacomitinib synthesis from a single inventory item
Qualitative synthetic advantage; referenced in patent literature
Process chemistry Afatinib synthesis Dacomitinib intermediate Quinazoline functionalization

Procurement-Driven Application Scenarios for 6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline (184356-51-2)


EGFR-Targeted Radiopharmaceutical Development: 99mTc and Radioiodinated SPECT Imaging Agent Synthesis

This compound is the ligand scaffold of choice for developing ⁹⁹ᵐTc-labeled and ¹²⁵I-labeled EGFR imaging agents. The 3-chloro-4-fluoro substitution has been directly validated alongside the 3-bromo analog for ⁹⁹ᵐTc complexation, yielding stable complexes suitable for in vivo EGFR imaging [1]. The free 6-amino group permits conjugation of a bromopropionamide prosthetic group for halogen-exchange radioiodination, enabling non-invasive SPECT imaging of EGFR-positive breast tumors [2]. Research groups developing EGFR-targeted radiopharmaceuticals should select this intermediate over non-halogenated or mono-halogenated analogs based on the published comparative radiolabeling data.

Irreversible EGFR T790M Inhibitor Lead Optimization

For medicinal chemistry programs targeting the T790M gatekeeper resistance mutation, this intermediate enables rapid synthesis of irreversible inhibitors via 6-acrylamide or 6-cinnamamide conjugation. The cinnamamide series derived from this compound achieves 11-fold selectivity for EGFR T790M over gefitinib and cellular potency comparable to osimertinib in H1975 cells [3]. The 3-chloro-4-fluoro substitution is essential for maintaining this activity profile. Procurement of this compound supports focused library synthesis around the 6-amino position while retaining the validated aniline pharmacophore.

Divergent Process Chemistry for Afatinib and Dacomitinib API Synthesis

As a common late-stage intermediate for afatinib and dacomitinib, this compound enables CMOs and pharmaceutical process chemistry groups to stock a single intermediate that serves multiple approved drug substance synthetic routes. The orthogonal reactivity of the 6-NH₂ and 7-H positions allows sequential functionalization to introduce the requisite alkoxy and α,β-unsaturated amide moieties [4]. This divergent approach simplifies supply chain management and reduces the number of regulated starting materials requiring GMP qualification.

MERS-CoV Antiviral Screening: 4-Anilino-6-aminoquinazoline Library Generation

Emerging evidence identifies N4-(3-chloro-4-fluorophenyl)-N6-substituted quinazoline-4,6-diamines as hit compounds for MERS-CoV inhibition, with optimized compound 20 achieving an IC₅₀ of 0.157 µM and a selectivity index of 25 [5]. The target compound serves as the ideal starting point for generating N6-diversified libraries through reductive amination or amide coupling at the 6-amino group. For antiviral screening groups, this intermediate enables rapid access to the 4-anilino-6-aminoquinazoline chemotype identified in the MERS-CoV screening cascade.

Application
Selection Property
Validation Focus
EGFR radiopharmaceutical development
3-Cl-4-F pharmacophore for metal-coordination studies
Radiolabeling yield and complex stability review
EGFR T790M inhibitor lead optimization
6-NH₂ handle for irreversible warhead conjugation
T790M/WT selectivity and pathway-response profiling
Process chemistry (afatinib/dacomitinib)
Dual orthogonal functionalization sites
Sequential regioselective derivatization review
MERS-CoV antiviral screening
N6-diversifiable quinazoline-4,6-diamine chemotype
Antiviral screening endpoint and selectivity index review
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